

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight

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Compound of Interest

Compound Name: (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

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An In-depth Technical Guide to (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with a tetrahydropyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Chemical Structure:

The molecular structure consists of a central six-membered saturated heterocyclic ring containing one oxygen atom (a tetrahydropyran ring). A phenyl group (-C₆H₅) and an aminomethyl group (-CH₂NH₂) are attached to the same carbon atom (position 4) of this ring.

Physicochemical Properties

The key quantitative data for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine are summarized in the table below.

| Property | Value | Source(s) |
|-------------------------------|---|-----------|
| Molecular Formula | C12H17NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| CAS Number | 116834-97-0, 14006-32-7 | [1][2][3] |
| Density (calculated) | 1.0±0.1 g/cm ³ | [1] |
| Boiling Point (calculated) | 306.2±17.0 °C at 760 mmHg | [1] |
| Flash Point (calculated) | 139.0±14.2 °C | [1] |
| Refractive Index (calculated) | 1.532 | [1] |
| SMILES | <chem>C1COCCC1(CN)C2=CC=CC=C2</chem> | [1] |
| InChI | 1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | [1] |
| InChIKey | IPYDNTFWMDEOBW-UHFFFAOYSA-N | [1] |

Experimental Protocols: Plausible Synthesis Route

While specific experimental protocols for the synthesis of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** are not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-aminomethyltetrahydropyran.[4] The proposed method involves the reduction of a corresponding nitrile precursor.

Hypothetical Protocol for the Synthesis of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**:

Step 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran (Nitrile Precursor)

This intermediate can be synthesized through various organic chemistry methods. A possible route involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and a

phenylating agent, or a multi-step synthesis starting from materials that can form the substituted pyran ring.

Step 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran to **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**

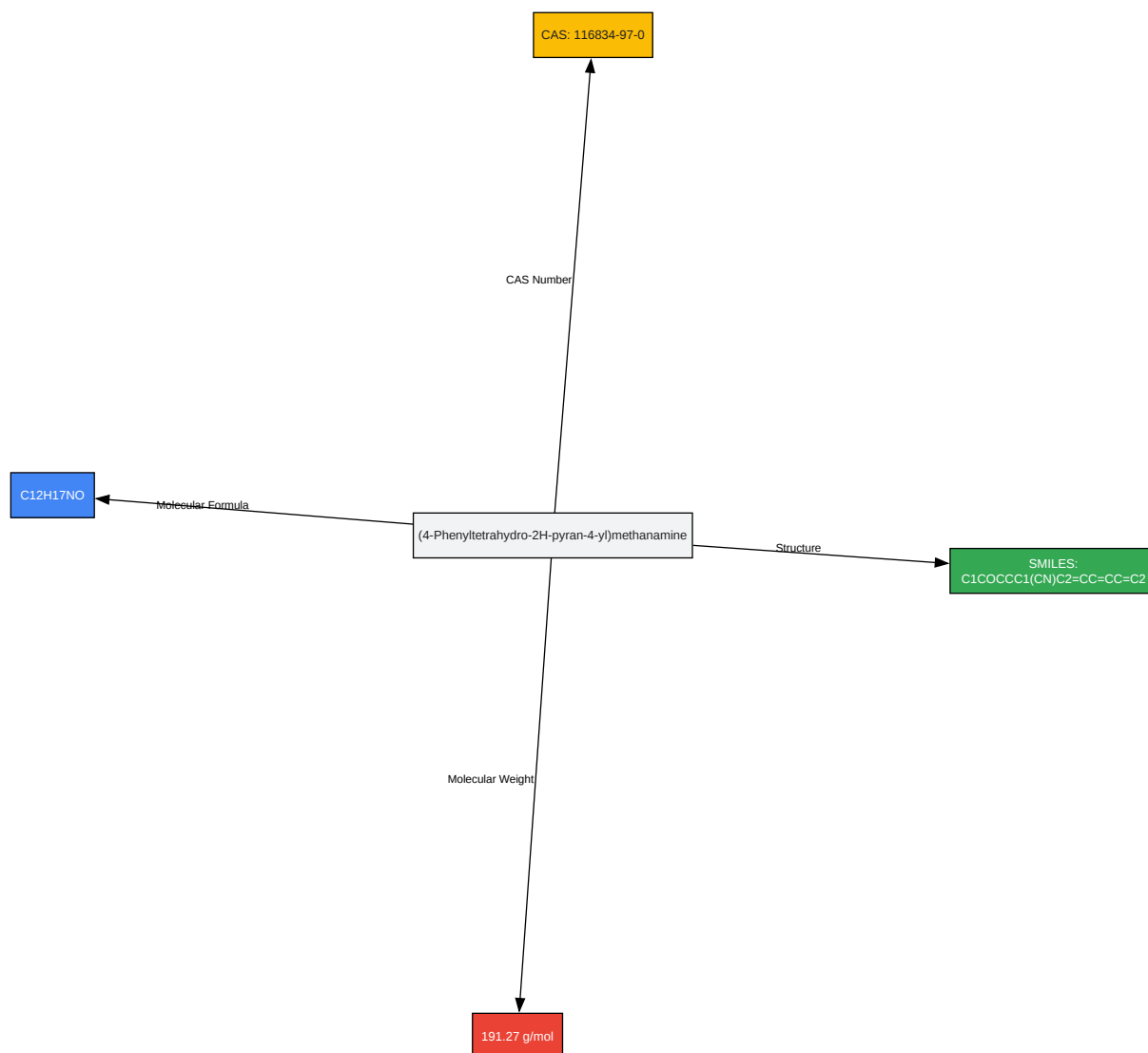
This step is analogous to the synthesis of 4-aminomethyltetrahydropyran from 4-cyanotetrahydropyran.^[4]

- Apparatus: A high-pressure stainless steel autoclave equipped with a stirring device, a thermometer, and a manometer.
- Reagents:
 - 4-Cyano-4-phenyltetrahydro-2H-pyran (1.0 eq)
 - Ammonia-methanol solution (e.g., 22% w/w)
 - Raney Nickel (catalyst)
 - Hydrogen gas
- Procedure:
 - The autoclave is charged with 4-Cyano-4-phenyltetrahydro-2H-pyran, the ammonia-methanol solution, and activated Raney Nickel.
 - The autoclave is sealed and purged with hydrogen gas.
 - The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.5-0.6 MPa and a temperature of 45-55 °C.
 - The reaction is monitored for completion (e.g., by TLC or GC).
 - Upon completion, the autoclave is cooled, and the pressure is released.
 - The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst bed is washed with methanol.

- The filtrate and washings are combined and concentrated under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** as a liquid.

Visualizations

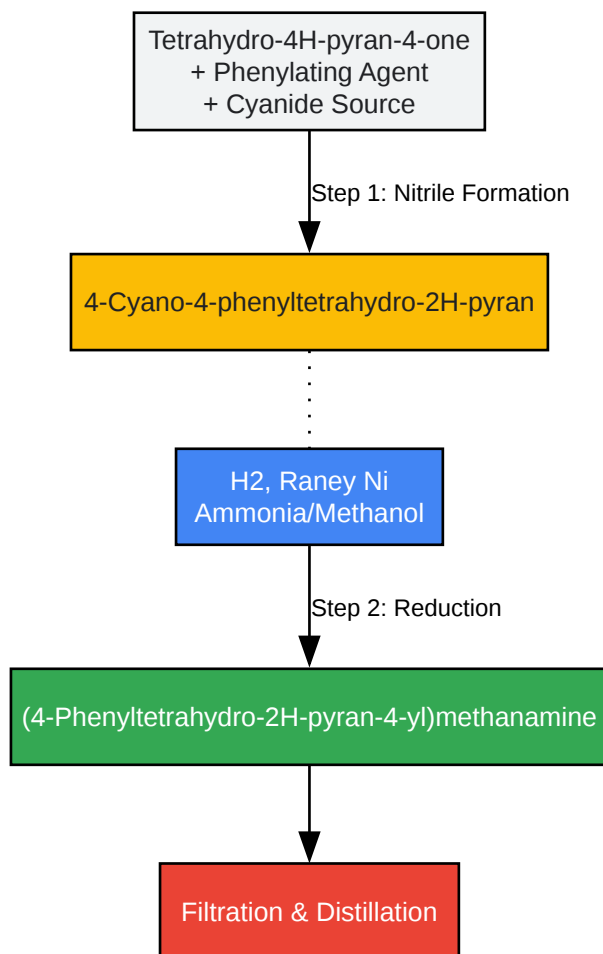
Logical Relationship of Compound Identifiers



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Caption: Key identifiers for **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**.

Plausible Synthetic Workflow



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Caption: A plausible two-step synthesis of the target compound.

Signaling Pathways

There is currently no publicly available information detailing the involvement of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** in any specific biological signaling pathways. Further research would be required to elucidate its pharmacological activity and mechanism of action.

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References

- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [www.chemblink.com]
- 2. (4-Phenyltetrahydro-2h-pyran-4-yl)methylamine - CAS:14006-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 14006-32-7 CAS MSDS ((4-phenyltetrahydropyran-4-yl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
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